molecular formula C13H25NO5 B13582775 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid

Cat. No.: B13582775
M. Wt: 275.34 g/mol
InChI Key: WTYDJVTTZCNZNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid typically involves the protection of an amino acid with a Boc group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild temperatures and the use of organic solvents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be easily removed under acidic conditions . This allows for selective reactions to occur at other functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and carbamate derivatives. Examples include:

  • N-(tert-butoxycarbonyl)-L-alanine
  • N-(tert-butoxycarbonyl)-L-phenylalanine

Uniqueness

What sets 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid apart is its specific structure, which includes a hydroxyl group and a dimethyl-substituted hexanoic acid backbone. This unique combination of functional groups makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H25NO5/c1-12(2,3)7-8(15)9(10(16)17)14-11(18)19-13(4,5)6/h8-9,15H,7H2,1-6H3,(H,14,18)(H,16,17)

InChI Key

WTYDJVTTZCNZNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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